17-Hydroxypregnenedione

Descripción general

Descripción

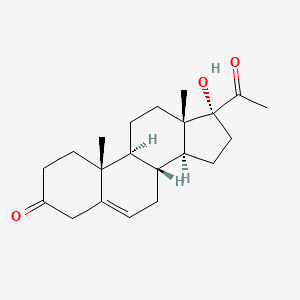

17-Hydroxypregnenedione is a pregnane steroid that is obtained by hydroxylation of pregnenolone at the C17α position. This step is performed by the mitochondrial cytochrome P450 enzyme 17α-hydroxylase (CYP17A1) that is present in the adrenal glands and gonads . It is a key intermediate in the biosynthesis of various steroid hormones, including glucocorticoids, androgens, and estrogens .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 17-Hydroxypregnenedione typically involves the hydroxylation of pregnenolone. This reaction is catalyzed by the enzyme 17α-hydroxylase (CYP17A1) under physiological conditions . In a laboratory setting, chemical synthesis can be achieved using specific reagents and catalysts to facilitate the hydroxylation process.

Industrial Production Methods: Industrial production of this compound often involves biotechnological methods, utilizing microbial or enzymatic systems to convert pregnenolone to this compound. This approach is favored due to its efficiency and specificity .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: It can be reduced to form different reduced steroids.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Catalysts: Enzymatic catalysts such as CYP17A1 are used for specific hydroxylation reactions.

Major Products:

Dehydroepiandrosterone (DHEA): Formed through the action of the enzyme 17,20-lyase.

17α-Hydroxyprogesterone: Formed through the activity of 3α-hydroxysteroid dehydrogenase.

Aplicaciones Científicas De Investigación

Hormonal Regulation and Endocrine Disorders

17-Hydroxypregnenolone serves as a precursor in the biosynthesis of steroid hormones, including cortisol and sex steroids. Its measurement is crucial in diagnosing and managing several endocrine disorders:

- Congenital Adrenal Hyperplasia (CAH) : This condition is characterized by enzyme deficiencies in steroidogenesis. Elevated levels of 17-hydroxypregnenolone are indicative of 21-hydroxylase deficiency, a common form of CAH. Testing for this compound is essential for newborn screening protocols to ensure early diagnosis and treatment .

- Adrenal Insufficiency : In cases of adrenal insufficiency, levels of 17-hydroxypregnenolone can be altered, providing insights into adrenal function. For instance, a study demonstrated that patients with 3-beta-hydroxysteroid dehydrogenase deficiency exhibited increased levels of 17-hydroxypregnenolone alongside decreased cortisol levels .

Polycystic Ovary Syndrome (PCOS)

Research has shown that 17-hydroxypregnenolone levels correlate with various metabolic parameters in women with PCOS. A cohort study indicated that:

- In normoandrogenemic PCOS patients, higher levels of 17-hydroxypregnenolone were positively associated with insulin sensitivity markers.

- In hyperandrogenemic patients, it exhibited negative correlations with anthropometric measures associated with adiposity, suggesting its potential role as a biomarker for assessing metabolic risk in this population .

Cardiovascular Health

The relationship between 17-hydroxypregnenolone and cardiovascular health has been explored in various studies. Elevated levels have been linked to increased cardiovascular risk factors, particularly in women with PCOS. The compound's interactions with insulin and lipid profiles suggest its involvement in metabolic syndrome development .

Case Studies and Clinical Insights

Several case studies highlight the clinical significance of measuring 17-hydroxypregnenolone:

- Case Report on 17α-Hydroxylase Deficiency : Patients with this genetic condition showed elevated levels of 17-hydroxypregnenolone due to the blockage in its conversion to sex steroids, leading to symptoms such as hypertension and hypokalemia. This case emphasizes the importance of understanding the metabolic pathways involving this compound for proper diagnosis and management .

Research Methodologies

The methodologies for measuring 17-hydroxypregnenolone have evolved significantly:

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This technique has improved the specificity and sensitivity of screening for conditions like CAH by accurately quantifying 17-hydroxypregnenolone levels from blood samples. A study showed that implementing LC-MS/MS resulted in a significant reduction in false positives during newborn screening programs .

Summary Table of Applications

| Application Area | Key Findings/Implications |

|---|---|

| Hormonal Regulation | Precursor for cortisol and sex steroids; diagnostic marker for CAH |

| Polycystic Ovary Syndrome | Correlation with metabolic parameters; potential biomarker for metabolic risk |

| Cardiovascular Health | Association with cardiovascular risk factors in women with PCOS |

| Clinical Case Studies | Insights into genetic disorders affecting steroidogenesis; implications for treatment |

| Measurement Techniques | Advances in LC-MS/MS improve diagnostic accuracy in newborn screening |

Mecanismo De Acción

17-Hydroxypregnenedione exerts its effects primarily through its role as a precursor in the biosynthesis of steroid hormones. It is converted to other active steroids, such as dehydroepiandrosterone and 17α-hydroxyprogesterone, which then interact with specific receptors and pathways to exert their biological effects . The enzyme 17α-hydroxylase (CYP17A1) plays a crucial role in this conversion process .

Comparación Con Compuestos Similares

Pregnenolone: The precursor to 17-Hydroxypregnenedione, involved in the initial steps of steroid biosynthesis.

17α-Hydroxyprogesterone: A downstream product of this compound, involved in glucocorticoid and androgen biosynthesis.

Dehydroepiandrosterone (DHEA): Another downstream product, serving as a precursor to sex steroids.

Uniqueness: this compound is unique due to its specific role in the biosynthesis of both glucocorticoids and sex steroids. Its position in the steroidogenesis pathway allows it to serve as a critical intermediate, influencing the production of multiple hormone classes .

Actividad Biológica

17-Hydroxypregnenolone (17-OHPE) is a steroid hormone that plays a crucial role in the biosynthesis of other steroid hormones, including androgens and corticosteroids. It is primarily produced in the adrenal cortex and, to some extent, in the gonads. This article explores the biological activity of 17-OHPE, focusing on its metabolic pathways, physiological roles, and clinical implications.

Metabolic Pathways

17-Hydroxypregnenolone is synthesized from pregnenolone through the action of cytochrome P450 17α-hydroxylase (CYP17). This enzyme catalyzes the hydroxylation of pregnenolone at the 17α position, marking a critical step in steroidogenesis. The subsequent conversion of 17-OHPE can lead to the production of dehydroepiandrosterone (DHEA) via the 17,20-lyase activity of CYP17, which is essential for generating androgens and estrogens .

Biological Functions

Hormonal Regulation:

- Steroidogenesis: 17-OHPE serves as a precursor for testosterone and estradiol synthesis. Its levels are influenced by various physiological conditions including stress and hormonal signals.

- Adrenal Function: In women, it is primarily produced in the adrenal glands; in men, approximately 40% is synthesized in the testes .

Clinical Implications:

- Polycystic Ovary Syndrome (PCOS): Studies have shown that 17-OHPE levels correlate with various metabolic parameters in women with PCOS. For instance, higher levels of 17-OHPE were positively associated with insulin resistance markers like HOMA-IR and negatively correlated with anthropometric measures in hyperandrogenemic patients .

Case Studies

-

PCOS Cohort Study:

- A study involving 91 women with varying androgen levels examined the relationship between 17-OHPE and metabolic parameters. In hyperandrogenemic PCOS patients, higher levels of 17-OHPE were linked to increased insulin resistance and favorable lipid profiles (higher HDL-C) but negatively associated with body mass index (BMI) and waist-to-hip ratio (WHR) .

- Congenital Adrenal Hyperplasia (CAH):

Research Findings

Recent research has highlighted several critical findings regarding the biological activity of 17-OHPE:

- Serum Levels: Normal serum concentrations range from approximately 1.9 mμg/ml in men to about 3.5 mμg/ml in women, indicating gender differences in production rates .

- Correlation with Other Steroids: In healthy individuals, significant correlations exist between 17-OHPE and other steroids such as DHEAS (dehydroepiandrosterone sulfate) and cortisol, suggesting its role as a key intermediate in steroid metabolism .

Summary Table: Biological Activity of 17-Hydroxypregnenolone

| Parameter | Findings |

|---|---|

| Source | Primarily adrenal cortex; testes contribute in men |

| Normal Serum Levels | Men: ~1.9 mμg/ml; Women: ~3.5 mμg/ml |

| Metabolic Role | Precursor for DHEA and sex steroids |

| Clinical Associations | Elevated in CAH; correlated with insulin resistance |

| PCOS Correlations | Positive with insulin markers; negative with BMI |

Propiedades

IUPAC Name |

(8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-2,4,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h4,16-18,24H,5-12H2,1-3H3/t16-,17+,18+,19+,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCFJDVCRANOZEL-CEGNMAFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC2C1(CCC3C2CC=C4C3(CCC(=O)C4)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(=O)C4)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20982612 | |

| Record name | 17-Hydroxypregn-5-ene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20982612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

641-80-5 | |

| Record name | 17-Hydroxypregn-5-ene-3,20-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=641-80-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 17-Hydroxypregnenedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000641805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17-Hydroxypregn-5-ene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20982612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | pregn-5-ene-3,20-dione-17-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062522 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 17-hydroxypregnenedione isomerase in the context of steroid hormone biosynthesis?

A1: The provided research paper focuses on the presence of this compound isomerase in beef adrenal cortex []. This enzyme plays a crucial role in steroid hormone biosynthesis, specifically in the conversion of Δ5-steroids to Δ4-steroids. While the paper doesn't delve into the downstream effects, this enzymatic conversion is essential for the production of various steroid hormones, including cortisol and aldosterone, which are vital for regulating metabolism, stress response, and electrolyte balance.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.